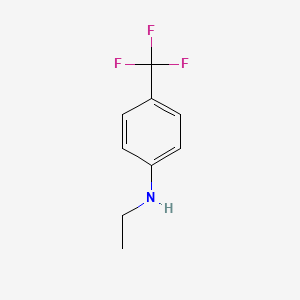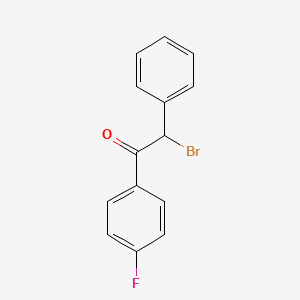
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone
概述
描述
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is an organic compound with the molecular formula C14H10BrFO It is a brominated ketone featuring both a fluorophenyl and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone typically involves the bromination of 1-(4-fluorophenyl)-2-phenylethanone. One common method is the use of ammonium bromide and oxone as brominating agents . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions: 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic substitution: Formation of substituted phenylethanones.
Reduction: Formation of 2-bromo-1-(4-fluorophenyl)-2-phenylethanol.
Oxidation: Formation of 2-bromo-1-(4-fluorophenyl)-2-phenylacetic acid.
科学研究应用
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The carbonyl group can participate in various redox reactions, altering the compound’s chemical properties and reactivity.
相似化合物的比较
- 2-Bromo-1-(4-chlorophenyl)-2-phenylethanone
- 2-Bromo-1-(4-methylphenyl)-2-phenylethanone
- 2-Bromo-1-(4-nitrophenyl)-2-phenylethanone
Comparison: 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. The fluorine atom increases the compound’s lipophilicity and can influence its biological activity. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions.
属性
IUPAC Name |
2-bromo-1-(4-fluorophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTDDALWSRMTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461735 | |
| Record name | 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88675-31-4 | |
| Record name | 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone in pharmaceutical chemistry?
A1: this compound is not a pharmaceutical itself, but rather a crucial intermediate in the synthesis of atorvastatin calcium [, ]. Atorvastatin calcium is a commonly prescribed medication used to lower cholesterol levels and reduce the risk of cardiovascular disease.
Q2: Can you describe the synthetic route used to produce this compound?
A2: Both research papers [, ] outline similar synthetic approaches, starting with readily available phenylacetic acid. The process involves several steps:
- Bromination: The resulting ketone is then selectively brominated at the alpha position using a combination of hydrobromic acid (HBr) and hydrogen peroxide (H2O2) []. This step yields the desired this compound.
Q3: How is the structure of this compound confirmed?
A3: The identity and purity of the synthesized this compound are confirmed using spectroscopic techniques. Both papers utilize 1H Nuclear Magnetic Resonance (1H NMR) and Mass Spectrometry (MS) to characterize the compound [, ]. These methods provide detailed information about the compound's structure, including the presence and position of specific atoms and functional groups.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

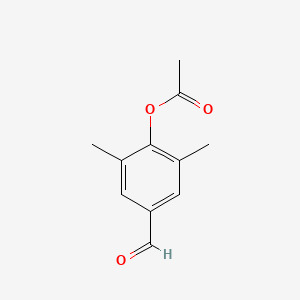

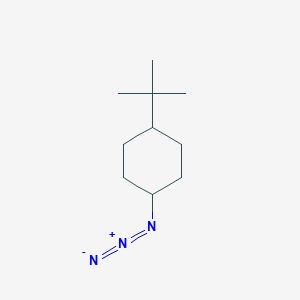
![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)

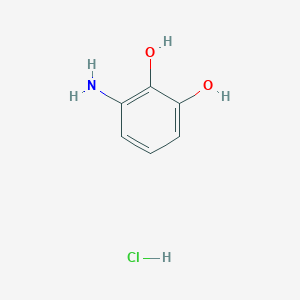
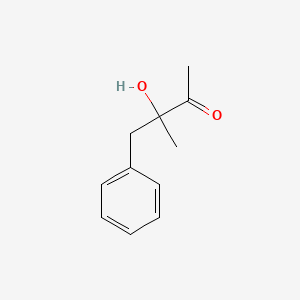
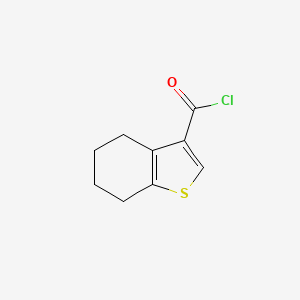
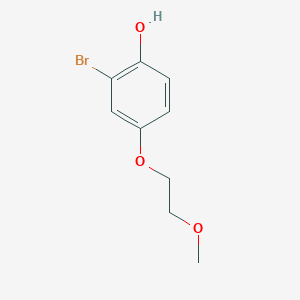
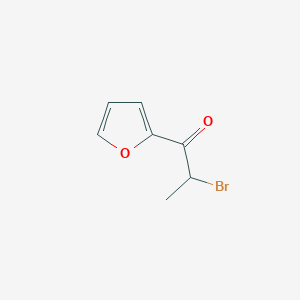
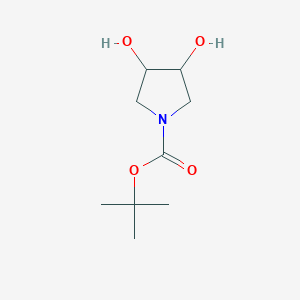
![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)
